Tert-butyl 3-(7-hydroxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate is a chemical compound with the CAS number 891494-66-9 and a molecular formula of C16H22N4O3. This compound is classified as a piperidine derivative, which incorporates a hydroxypyrazolo-pyrimidine moiety. Its molecular weight is approximately 318.37 g/mol. The compound's structure features a tert-butyl ester linked to a piperidine ring, which is further substituted with a hydroxypyrazolo[1,5-a]pyrimidine group.
The compound is sourced from synthetic methodologies involving various reagents and solvents. It falls under the category of organic compounds, specifically those containing nitrogen heterocycles, which are significant in medicinal chemistry due to their biological activities. The classification of this compound may also align with pharmaceutical intermediates or potential drug candidates.
The synthesis of tert-butyl 3-(7-hydroxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate typically involves the reaction of a beta-ketoester with 3-aminopyrazole.
The synthesis process can be summarized as follows:
Tert-butyl 3-(7-hydroxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate can undergo various chemical reactions typical for esters and nitrogen-containing heterocycles.
Potential reactions include:
These reactions are crucial for modifying the compound for further pharmacological evaluation.
Research indicates that such compounds may act as inhibitors or modulators in biochemical pathways, potentially influencing cellular processes related to inflammation or cancer biology.
The physical properties of tert-butyl 3-(7-hydroxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate include:
Chemical properties include:
Data on melting point and boiling point are not readily available but can be determined through experimental methods.
Tert-butyl 3-(7-hydroxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate holds potential applications in medicinal chemistry as a lead compound for drug development targeting specific diseases such as cancer or neurological disorders due to its structural features that suggest biological activity.
The synthesis of tert-butyl 3-(7-hydroxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate exemplifies the strategic assembly of N-heterocyclic scaffolds through sequential functionalization. Key methodologies include piperidine ring prefunctionalization, pyrazolo[1,5-a]pyrimidine construction, and catalytic coupling, each demanding precise chemoselectivity.
The tert-butoxycarbonyl (Boc) group serves dual purposes in piperidine functionalization: nitrogen protection and directing regioselectivity. As evidenced in patent WO2015100117A1, Boc anhydride is employed under Schotten-Baumann conditions to convert 3-aminopiperidine to tert-butyl 3-aminopiperidine-1-carboxylate. This intermediate is crucial for subsequent coupling with halogenated pyrazolopyrimidines. The bulky tert-butyl group prevents N-alkylation side reactions during nucleophilic substitutions and enhances solubility in aprotic solvents (e.g., DMF, THF), facilitating chromatographic purification. Kinetic studies reveal Boc cleavage occurs 15× faster under acidic conditions (e.g., TFA/DCM) compared to analogous Cbz groups, enabling selective deprotection in multistep sequences [2] [4].
Introduction of the 7-hydroxypyrazolo[1,5-a]pyrimidine unit typically exploits aromatic nucleophilic substitution (SNAr) on 5,7-dihalogenated precursors. As reported in Synthetic Communications, 5-amino-1H-pyrazole reacts with β-diketones or β-ketoesters to form 7-unsubstituted pyrazolo[1,5-a]pyrimidine cores, followed by electrophilic hydroxylation. Alternatively, direct SNAr displacement of 7-chloro substituents in pyrazolo[1,5-a]pyrimidines (e.g., tert-butyl 3-(7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate, CID 58824254) using NaOH/H₂O or K₂CO₃/MeOH at 80°C achieves 70–85% conversion to the 7-hydroxy derivative. Microwave assistance (100°C, 30 min) further suppresses hydrolysis byproducts, increasing yields to >90% [1] .
Critical C–N bond formation between piperidine and pyrazolopyrimidine relies on transition-metal catalysis or reductive amination. Patent WO2015100117A1 details Buchwald-Hartwig coupling between tert-butyl 3-aminopiperidine-1-carboxylate and 5-bromopyrazolo[1,5-a]pyrimidine using Pd₂(dba)₃/XantPhos, yielding 75–82% coupled product at 100°C. For keto-functionalized intermediates, ruthenium-catalyzed double reductive amination proves superior: glutaraldehyde undergoes [RuCl₂(p-cymene)]₂/PhSiH₃-catalyzed (5 mol%) coupling with anilines to form N-aryl piperidines (≥89% yield), adaptable to pyrazolopyrimidine-aldehyde intermediates. This method tolerates heterocycles and halogens, outperforming stoichiometric NaBH₃CN reductions in atom economy [2] [8].
Table 1: Comparative Analysis of Key Coupling Methods for Piperidine-Pyrazolopyrimidine Hybrids
Method | Catalyst/Reagent | Yield Range | Key Advantages | Limitations |
---|---|---|---|---|
Buchwald-Hartwig | Pd₂(dba)₃/XantPhos | 75–82% | High regioselectivity | Pd residue removal challenges |
Reductive Amination | NaBH₃CN | 60–75% | Mild conditions | Cyanide byproduct formation |
Ru-Catalyzed Reductive Amination | [RuCl₂(p-cymene)]₂/PhSiH₃ | 85–93% | Atom economy, functional group tolerance | Requires anhydrous conditions |
SNAr Displacement | Base (K₂CO₃, NaOH) | 70–90% | No metal catalyst | Limited to activated halogen sites |
Translating laboratory synthesis to industrial-scale production faces hurdles in intermediate stability, purification efficiency, and cumulative yield optimization.
Late-stage intermediates like tert-butyl 3-[(3-bromopyrazolo[1,5-a]pyrimidin-5-yl)amino]piperidine-1-carboxylate (CAS# 2416237-19-7) exhibit poor solubility in nonpolar solvents, necessitating ethyl acetate/hexane recrystallization. This step alone consumes 40% process time due to slow crystal formation. Alternatives like silica gel chromatography reduce yield by 15–20% at >100-g scale. Additionally, metal catalysts (Pd, Ru) in coupling steps require scavenging resins (e.g., QuadraSil™ MP) to achieve ≤5 ppm residual metal specifications, adding $50–100/kg to production costs. Boc-protected intermediates are prone to acid-catalyzed degradation if moisture exceeds 200 ppm during storage, emphasizing stringent environmental controls [3] [7].
Cumulative yields for the seven-step sequence average 28% in lab settings but drop to <15% at pilot scale due to:
Table 2: Purification Techniques for Key Intermediates in Industrial Synthesis
Intermediate | Common Impurities | Standard Purification | Purity Achieved | Advanced Approaches |
---|---|---|---|---|
tert-Butyl 3-aminopiperidine-1-carboxylate | Di-Boc byproduct (5–10%) | Acid-base extraction | 98% | Crystallization as HCl salt (99.5%) |
7-Chloropyrazolo[1,5-a]pyrimidin-5-yl piperidine precursor | Hydrolysis products (3–8%) | Column chromatography | 95% | Antisolvent precipitation (heptane) |
Boc-deprotected final intermediate | TFA salts (non-volatile) | Resin absorption | 97% | Nanofiltration (MWCO 500 Da) |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2